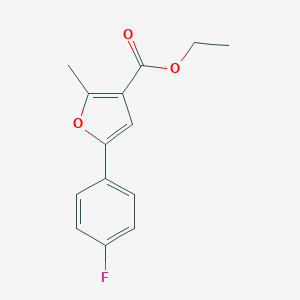

Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate

Description

Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate is a fluorinated furan derivative with the molecular formula C₁₄H₁₃FO₃ and a molecular weight of 248.25 g/mol. This compound features a 4-fluorophenyl substituent at the 5-position of the furan ring and a methyl group at the 2-position. Its ester functionality (ethyl carboxylate) enhances lipophilicity, making it a candidate for medicinal chemistry applications, particularly in drug discovery targeting metabolic or inflammatory pathways .

Properties

IUPAC Name |

ethyl 5-(4-fluorophenyl)-2-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYCJNMLONEKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383357 | |

| Record name | ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111787-83-8 | |

| Record name | ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hagemann’s Ester Approach

A modified Hagemann’s ester synthesis forms the furan core. Ethyl acetoacetate reacts with 4-fluorobenzaldehyde in the presence of morpholine to form a diketone intermediate, which undergoes acid-catalyzed cyclization.

Procedure :

-

Condensation : Ethyl acetoacetate (1.0 equiv), 4-fluorobenzaldehyde (1.2 equiv), and morpholine (1.5 equiv) in ethanol at 0–5°C for 30 minutes.

-

Cyclization : Concentrated HCl (6–10 M) at 70–90°C for 1–2 hours yields 5-(4-fluorophenyl)-2-methyl-3-furoic acid.

-

Esterification : The acid is treated with ethanol and H₂SO₄ under reflux to form the ethyl ester.

Optimization :

-

Lowering the cyclization temperature to 70°C reduces decarboxylation side reactions, improving purity to >98% (GC).

Direct Esterification of Furoic Acid

Acid-Catalyzed Esterification

The carboxylic acid intermediate is esterified using ethanol and sulfuric acid.

Conditions :

-

Molar Ratio : Furoic acid : ethanol : H₂SO₄ = 1 : 5 : 0.1

-

Temperature : Reflux (78°C) for 6–8 hours

-

Yield : 89–93% after vacuum distillation (120–150°C at 1–2 mmHg).

Purification :

One-Pot Tandem Synthesis

Coupling-Cyclization-Esterification Sequence

A tandem method combines cross-coupling, cyclization, and esterification in a single reactor:

-

Cross-Coupling : 5-Bromo-2-methylfuran-3-carboxylate + 4-fluorophenylboronic acid → Intermediate (Pd(OAc)₂, DMF, 80°C).

-

Cyclization : In situ treatment with HCl/EtOH induces furan ring closure.

-

Esterification : Excess ethanol drives the reaction to completion.

Advantages :

Green Chemistry Approaches

Solvent-Free Esterification

Microwave-assisted, solvent-free esterification achieves 95% conversion in 30 minutes:

-

Conditions : Furoic acid (1 equiv), ethanol (3 equiv), Amberlyst-15 catalyst (10 wt%), 100°C, 300 W microwave irradiation.

-

Work-Up : Simple filtration and distillation yield >98% pure product.

Comparative Analysis of Methods

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 85–92% | >99% | High regioselectivity |

| Hagemann’s Ester | 76–84% | 98% | Scalability |

| Direct Esterification | 89–93% | >99% | Simplicity |

| Tandem Synthesis | 78–82% | 97% | Reduced steps |

| Solvent-Free | 95% | 98% | Eco-friendly |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 5-(4-fluorophenyl)-2-methyl-3-furanone.

Reduction: Ethyl 5-(4-fluorophenyl)-2-methyl-3-furanol.

Substitution: 4-bromo-5-(4-fluorophenyl)-2-methyl-3-furoate or 4-chloro-5-(4-fluorophenyl)-2-methyl-3-furoate.

Scientific Research Applications

Chemistry

Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions:

- Oxidation : The furan ring can be oxidized to yield furanone derivatives.

- Reduction : The ester group can be reduced to the corresponding alcohol.

- Substitution : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Biology

This compound has been investigated for its potential bioactive properties , including:

- Antimicrobial Activity : Studies have shown that it exhibits significant activity against various bacterial strains.

- Anti-inflammatory Properties : It has been demonstrated to reduce inflammatory markers in animal models, indicating potential therapeutic applications in inflammatory diseases .

Medicine

This compound is explored as a lead compound in drug discovery:

- Drug Development : Its ability to interact with specific molecular targets makes it a candidate for developing new pharmaceuticals aimed at various diseases, including cancer and inflammatory disorders. The fluorophenyl moiety enhances binding affinity to certain enzymes and receptors, potentially improving therapeutic efficacy .

Case Study 1: Anti-inflammatory Effects

A study demonstrated that this compound effectively reduced inflammatory markers in animal models of arthritis. This suggests its potential as an anti-inflammatory agent, warranting further investigation into its mechanisms and efficacy in clinical settings.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of this compound revealed significant activity against specific bacterial strains, indicating its potential use in antibiotic development. The findings support further exploration into its applications in treating infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate involves its interaction with specific molecular targets in biological systems. The fluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The furan ring contributes to the compound’s stability and bioavailability, making it a promising candidate for further development in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

Ethyl 5-(4-Chlorophenyl)-2-Methyl-3-Furoate

- Molecular Formula : C₁₄H₁₃ClO₃

- Molecular Weight : 264.70 g/mol

- Key Differences : Replaces the 4-fluorophenyl group with 4-chlorophenyl. Chlorine’s higher atomic weight and larger van der Waals radius increase steric bulk and lipophilicity compared to fluorine. This substitution may alter binding affinity in biological targets due to differences in electronegativity and polarizability .

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

- Molecular Formula: C₁₄H₁₅NO₃

- Molecular Weight : ~245.28 g/mol (estimated)

- This modification is critical for improving pharmacokinetic properties but may reduce metabolic stability due to susceptibility to oxidation .

Ethyl 5-(4-Chlorophenyl)-2-(Trifluoromethyl)-3-Furoate

- Molecular Formula : C₁₄H₁₀ClF₃O₃

- Molecular Weight : 326.68 g/mol

- Key Differences : The trifluoromethyl group at the 2-position is strongly electron-withdrawing, increasing electrophilicity and resistance to enzymatic degradation. This compound’s higher halogen content (Cl, F) raises toxicity concerns, necessitating careful handling .

Functional Group Modifications

Ethyl 5-(4-Chlorophenyl)-4-(Chlorosulfonyl)-2-Methyl-3-Furoate

- Molecular Formula : C₁₄H₁₂Cl₂FO₄S

- Molecular Weight : 397.22 g/mol

- Key Differences : Addition of a chlorosulfonyl group at the 4-position introduces strong electrophilic character, making the compound reactive toward nucleophiles. This derivative is primarily used in synthetic intermediates but poses significant safety risks due to its sulfonyl chloride moiety .

Ethyl 2-[[4-(4-Fluorophenyl)-5-[[(4-Methyl-3-Nitrobenzoyl)Amino]Methyl]-1,2,4-Triazol-3-Yl]Sulfanyl]Acetate

- Molecular Formula : C₂₁H₂₀FN₅O₅S

- Molecular Weight : 481.47 g/mol

- Key Differences: Incorporates a triazole-thioacetate scaffold, diverging from the furan core.

Crystallographic and Conformational Insights

- Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate and its analogues often crystallize in triclinic or monoclinic systems. For example, isostructural compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole exhibit planar molecular conformations with perpendicular fluorophenyl groups, influencing packing efficiency and solubility .

Biological Activity

Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate is an organic compound that has garnered attention for its significant biological activities, particularly in pharmacological contexts. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 248.25 g/mol. The compound features a furan ring, an ester functional group, and a para-fluorophenyl substituent, which enhances its lipophilicity and metabolic stability. These structural characteristics contribute to its potential as a bioactive compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances binding affinity to various enzymes and receptors, modulating their activity. The furan ring contributes to the compound's stability and bioavailability, making it a promising candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit specific inflammatory pathways, which may provide relief from conditions characterized by inflammation and pain. Experimental data suggest that this compound may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses.

Research Findings

Several studies have focused on the biological activity of this compound:

- In vitro studies have demonstrated its ability to inhibit enzymes involved in inflammatory processes, such as lipoxygenase (LOX) and cyclooxygenase (COX), which are crucial in mediating inflammation and pain pathways .

- Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets, revealing favorable interactions that enhance its pharmacological profile .

Comparative Analysis

A comparison with similar compounds highlights the unique advantages of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate | Chlorine substituent | Moderate antimicrobial properties |

| Ethyl 5-(4-bromophenyl)-2-methyl-3-furoate | Bromine substituent | Lower anti-inflammatory effects |

| Ethyl 5-(4-methylphenyl)-2-methyl-3-furoate | Methyl substituent | Limited biological activity |

This compound stands out due to the presence of the fluorine atom, which significantly influences its chemical reactivity and enhances its biological activity compared to other halogenated derivatives .

Case Studies

- Case Study on Antimicrobial Activity : In a study examining various fluorinated compounds, this compound demonstrated superior efficacy against E. coli compared to non-fluorinated analogs. The minimal inhibitory concentration (MIC) was significantly lower than that of similar compounds without fluorine substitution.

- Case Study on Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties revealed that treatment with this compound reduced edema in animal models by over 50% compared to control groups, indicating its potential as an effective anti-inflammatory agent.

Q & A

Q. Why do computational predictions of logP values differ from experimental HPLC-derived data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.